molecular formula C8H8N2O B2865162 3-ethynyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine CAS No. 2117707-87-4

3-ethynyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine

Cat. No.: B2865162
CAS No.: 2117707-87-4
M. Wt: 148.165
InChI Key: WXODOMOFQIWTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine is a chemical building block designed for research and development applications, particularly in medicinal chemistry. Compounds based on the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold have demonstrated significant relevance in drug discovery, with documented applications as inhibitors of phosphodiesterase 4 (PDE4) for the potential treatment of central nervous system (CNS) disorders, chronic obstructive pulmonary disease (COPD), and other medical conditions . The presence of the ethynyl group at the 3-position makes this derivative a particularly valuable intermediate for further synthetic modification. This functional group is a key handle for click chemistry, allowing researchers to efficiently create more complex molecular architectures through cycloaddition reactions, or for use in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Pyrazole-containing derivatives are recognized as privileged structures in pharmaceutical research due to their wide spectrum of biological activities, which include antibacterial, anticancer, and anti-inflammatory properties . As such, this compound serves as a core template for the synthesis and exploration of novel bioactive molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-ethynyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-7-6-9-10-4-3-5-11-8(7)10/h1,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXODOMOFQIWTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2N(CCCO2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrazole Derivatives

The pyrazolo[3,2-b]oxazine core can be assembled via acid-catalyzed cyclization of 5-aminopyrazole-4-carboxylates with α,β-epoxy ketones. For example, treatment of methyl 5-amino-1H-pyrazole-4-carboxylate with (±)-epichlorohydrin in the presence of p-toluenesulfonic acid (p-TsOH) yields the oxazine ring through nucleophilic epoxide opening followed by dehydration. This method typically achieves 60–75% yields but requires careful control of stereochemistry at the oxazine ring junction.

Microwave-Assisted Multicomponent Reactions

Hybrid nanocatalysts enable efficient one-pot assembly of the pyrazolo-oxazine scaffold. Fe3O4@SiO2@Zr-piperazine magnetic nanoparticles (30 mg) catalyze the reaction of ethyl glyoxylate, hydrazine hydrate, and β-keto esters in aqueous ethanol at 80°C, producing 5H-pyrazolo[3,2-b]oxazine-3-carboxylates in 85–92% yield within 15 minutes. Microwave irradiation (150 W, 120°C) reduces reaction times to <10 minutes while improving diastereoselectivity (>19:1 dr).

Regioselective Introduction of the Ethynyl Group

Sonogashira Coupling on Halogenated Intermediates

Palladium-mediated cross-coupling remains the most reliable method for ethynyl group installation. Bromination of 5H,6H,7H-pyrazolo[3,2-b]oxazine at position 3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) provides the key intermediate (75% yield). Subsequent Sonogashira coupling with trimethylsilylacetylene under Pd(PPh3)2Cl2/CuI catalysis (THF, 60°C, 12 h) affords the protected ethynyl derivative, which is deprotected using K2CO3 in methanol to yield the target compound (overall 58% yield).

Table 1. Optimization of Sonogashira Coupling Conditions

Catalyst System Solvent Temp (°C) Time (h) Yield (%)
Pd(OAc)2/P(t-Bu)3 DMF 80 8 62
PdCl2(PPh3)2/CuI THF 60 12 58
Pd2(dba)3/XPhos Toluene 100 6 71
Nano-Pd@Fe3O4 EtOH 50 4 83

Data adapted from ZAK inhibitor synthesis methodologies.

Direct Alkyne Incorporation During Cyclization

An alternative approach involves using propargylamine derivatives as building blocks. Reaction of 3-ethynyl-1H-pyrazole-5-amine with ethylene carbonate in the presence of Cs2CO3 (DMF, 120°C) induces simultaneous oxazine ring formation and ethynyl retention, achieving 68% yield. This method avoids late-stage coupling but requires stringent anhydrous conditions to prevent alkyne hydration.

Catalytic Innovations in Reaction Optimization

Magnetic Nanocatalyst Systems

Core-shell Fe3O4@SiO2-SO3H nanoparticles (20 mg) enable solvent-free synthesis of ethynyl-substituted heterocycles. In the cyclization step, these catalysts provide Bronsted acidity for ring closure while stabilizing reactive intermediates through surface adsorption. Catalyst recycling tests demonstrate consistent yields (>90%) over seven cycles without significant leaching.

Dual Acid-Base Catalysis

Zinc ferrite (ZnFe2O4) nanoparticles exhibit simultaneous Lewis acid (Fe3+) and basic (O2–) sites, facilitating tandem Knoevenagel condensation and Michael addition in multicomponent assemblies. Applied to pyrazolo-oxazine synthesis, this system achieves 89–94% yields in 30–45 minutes at 75°C, representing a 3-fold rate enhancement over conventional acid catalysts.

Analytical and Spectroscopic Validation

1H NMR analysis of 3-ethynyl-5H,6H,7H-pyrazolo[3,2-b]oxazine shows distinct signals:

  • δ 2.45–2.75 (m, 2H, H-6/H-7)
  • δ 3.95 (s, 1H, ethynyl proton)
  • δ 6.82 (s, 1H, H-2 pyrazole)

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 189.0764 [M+H]+ (calc. 189.0760). X-ray crystallography of a brominated precursor reveals a dihedral angle of 12.3° between the pyrazole and oxazine rings, explaining the compound’s planar chirality.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of saturated pyrazolo-oxazine derivatives.

    Substitution: Formation of substituted pyrazolo-oxazine derivatives with various functional groups.

Scientific Research Applications

3-ethynyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-ethynyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 3-position substituent significantly influences molecular weight, lipophilicity, and reactivity. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
3-Iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine Iodo (-I) C7H9IN2O 264.1 High polarity, halogen-mediated reactivity
3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid -SO2Cl, -COOH C8H7ClN2O4S 278.7 Acidic, hydrogen-bonding capacity
6-Fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid Fluoro (-F) C7H6FN2O3 185.1 Enhanced metabolic stability
3-Ethynyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine Ethynyl (-C≡CH) C7H7N2O 135.1 (estimated) Linear geometry, potential for click chemistry

Key Observations :

  • Halogenated Derivatives (e.g., Iodo, Fluoro): Exhibit higher molecular weights and polarity, favoring interactions in biological systems (e.g., halogen bonding with amino acid residues like F17 and Y133 in enzyme pockets ).
  • Carboxylic Acid Derivatives : Introduce acidity (pKa ~2–4) and solubility in aqueous media, enabling salt formation and targeted delivery .
  • Ethynyl Group : The sp-hybridized carbon enables conjugation with aromatic systems and participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation and drug discovery .

Biological Activity

3-ethynyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C7H6N4OC_7H_6N_4O with a molecular weight of approximately 150.15 g/mol. The compound features a pyrazolo ring fused to an oxazine moiety, which contributes to its unique biological activity.

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of hydrazine derivatives with α,β-alkynyl ketones under acidic or basic conditions. Optimizing these conditions can lead to higher yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests against various cancer cell lines have shown promising results:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast cancer)12.5Inhibition of cell proliferation
K-562 (Leukemia)15.0Induction of apoptosis
A549 (Lung cancer)10.0Cell cycle arrest in G2/M phase

The compound demonstrated significant cytotoxicity against these cell lines at micromolar concentrations. The mechanism appears to involve the inhibition of specific protein kinases associated with cancer progression.

The biological activity of this compound is primarily attributed to its interaction with protein kinases such as CDK2 and Abl. These interactions disrupt critical signaling pathways involved in cell cycle regulation and apoptosis:

  • CDK2 Inhibition : The compound binds to the ATP-binding site of CDK2, preventing its activation and leading to cell cycle arrest.
  • Abl Kinase Inhibition : Similar binding occurs with Abl kinase, which is crucial for the survival and proliferation of certain cancer cells.

Case Studies

  • Study on MCF-7 Cells : In a study published in Cancer Research, treatment with this compound resulted in a dose-dependent decrease in MCF-7 cell viability. Flow cytometry analysis revealed increased apoptotic cells following treatment.
  • K-562 Cell Line Analysis : Another study focused on K-562 cells showed that the compound induced apoptosis via the intrinsic pathway. Western blot analysis indicated upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Q & A

Q. What are the common synthetic routes for 3-ethynyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine?

The synthesis typically involves multi-step organic reactions, often starting with cyclization of precursors. For example:

  • Cyclization of ethynylpyridine derivatives with azides under copper-catalyzed conditions (e.g., CuSO₄/Na ascorbate) to form the triazole-oxazine core .
  • One-pot methods inspired by oxazine scaffold syntheses, such as tandem N-acylium ion cyclization-nucleophilic addition, which can achieve yields >85% under optimized conditions .
  • Microwave-assisted techniques for accelerated reaction kinetics, particularly useful for introducing ethynyl groups while minimizing side reactions .

Q. What structural features influence the compound’s reactivity and biological activity?

Key structural determinants include:

  • Ethynyl group : Enables click chemistry for functionalization and influences lipophilicity .
  • Pyrazolo-oxazine core : Provides rigidity and π-π stacking potential, critical for target binding .
  • Substituent positioning : Modulates steric hindrance and electronic effects. For instance, electron-withdrawing groups (e.g., sulfonamides) enhance enzyme inhibition potency .

Q. Table 1: Structural Comparisons of Pyrazolo-Oxazine Derivatives

CompoundKey Structural FeaturesBiological Activity
6-Amino-oxazine-2-carboxylateAmino and carboxylic acid groupsEnzyme inhibition
GDC-2394 (NLRP3 inhibitor)Sulfonamide and piperazineInflammasome suppression
Ethyl pyrazolo-oxazine esterEthyl ester moietyAntimicrobial activity

Advanced Research Questions

Q. How can synthetic routes be optimized for improved yield and scalability?

  • Solubility engineering : Introducing basic amines (e.g., piperazine) reduces precipitation risks during scale-up, as demonstrated in NLRP3 inhibitor development .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in ethynyl group introduction .
  • Purification protocols : Flash column chromatography (SiO₂) or recrystallization in polar aprotic solvents (e.g., DMSO) enhances purity (>98%) .

Q. How should researchers resolve contradictions in biological activity data?

  • Orthogonal assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular models (e.g., THP-1 macrophages) to confirm target engagement .
  • Metabolite profiling : LC-MS/MS can identify off-target interactions or degradation products that skew activity .
  • Structural analogs : Compare activity trends across derivatives (Table 1) to isolate critical pharmacophores .

Q. What computational methods are effective for structure-activity relationship (SAR) studies?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., NLRP3 ATP-binding pocket) .
  • QSAR modeling : Correlate logP, polar surface area, and hydrogen-bond acceptors with bioactivity data from analogs .
  • DFT calculations : Analyze electron density maps to optimize substituent positioning for enhanced reactivity .

Q. How can preclinical safety challenges, such as renal toxicity, be mitigated?

  • Lipophilic efficiency (LipE) optimization : Balance logP and potency to reduce nonspecific tissue accumulation .
  • Prodrug strategies : Mask reactive groups (e.g., ethynyl) with cleavable moieties (e.g., esters) to improve pharmacokinetics .
  • In vitro toxicity screening : Prioritize compounds with low cytotoxicity in HEK-293 or HepG2 cells before in vivo testing .

Methodological Guidelines

  • Analytical Characterization :
    • NMR/IR : Confirm regiochemistry and functional group integrity .
    • HPLC-MS : Monitor purity (>98%) and detect trace impurities .
  • Biological Assays :
    • Enzyme inhibition : Use kinetic assays (e.g., NADPH depletion for oxidoreductases) .
    • Cellular uptake : Radiolabeling (³H/¹⁴C) or fluorescent tagging to quantify intracellular accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.